
5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acids and their esters are highly valuable compounds in organic synthesis . They are often used as building blocks in various chemical reactions . The compound you mentioned seems to be a type of boronic ester, which typically consists of a boron atom bonded to two oxygen atoms and an organic group .
Molecular Structure Analysis
Boronic esters typically have a tetrahedral boron center, with the boron atom bonded to two oxygen atoms and an organic group . The exact molecular structure would depend on the specific organic groups attached to the boron atom.Chemical Reactions Analysis
Boronic esters are involved in various types of chemical reactions. One of the most important applications is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . They can also undergo protodeboronation, a reaction that involves the removal of the boronate group .Physical And Chemical Properties Analysis
The physical and chemical properties of a boronic ester depend on its specific structure. Some general properties of boronic esters include a tetrahedral boron center and the ability to participate in various types of chemical reactions .科学的研究の応用
Phosphorescence Properties
Arylboronic esters, including compounds similar to 5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence in the solid state. This property challenges the conventional belief that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations suggest that the phosphorescence arises from out-of-plane distortion at the boron-carbon moiety in the excited state. This finding opens new avenues for designing phosphorescent materials without heavy atoms (Shoji et al., 2017).
Synthetic Utility in Organic Synthesis
The compound under discussion is utilized in Ni/Cu-catalyzed defluoroborylation of fluoroarenes, transforming them into arylboronic acid pinacol esters via C-F bond cleavage. This method demonstrates the synthetic utility of fluoroarenes, allowing for diverse functionalization and elaboration into various organic molecules, highlighting the compound's role in facilitating complex synthetic transformations (Niwa et al., 2015).
Cross-Coupling Reactions
5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester is integral in cross-coupling reactions, notably the Suzuki-Miyaura coupling, serving as a building block for constructing biaryl structures. These reactions are foundational in organic synthesis, enabling the assembly of complex molecules from simpler precursors through the formation of carbon-carbon bonds (Takagi et al., 2002).
Material Science Applications
In material science, the versatile intermediate is used in synthesizing polymeric materials with tailored properties, such as light emission. For example, mixed chromophore perfluorocyclobutyl (PFCB) copolymers, synthesized via Suzuki coupling of aryltrifluorovinylether chromophore monomers, including derivatives of the compound , exhibit high molecular weights, superb thermal stability, and tailored emission properties. These materials find applications in optoelectronics and as components in light-emitting devices (Neilson et al., 2007).
作用機序
The mechanism of action of boronic esters in chemical reactions often involves the formation of a covalent bond between the boron atom and a carbon atom of another molecule. In the Suzuki-Miyaura cross-coupling reaction, for example, the boronic ester reacts with an organic halide or triflate in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .
将来の方向性
Boronic esters are a topic of ongoing research in the field of organic chemistry. Researchers are continually developing new methods for their synthesis and finding new applications for them in chemical reactions . Future research will likely continue to expand our understanding of these versatile compounds and their potential uses.
特性
IUPAC Name |
tert-butyl-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BFO3Si/c1-16(2,3)24(8,9)21-13-10-11-15(20)14(12-13)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRHMPLHUOOFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O[Si](C)(C)C(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

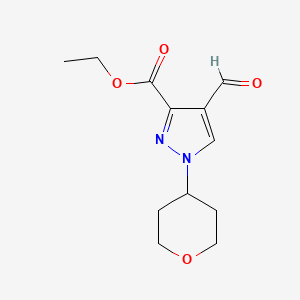
![2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2881626.png)
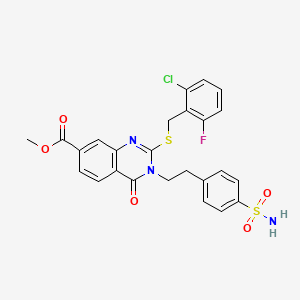

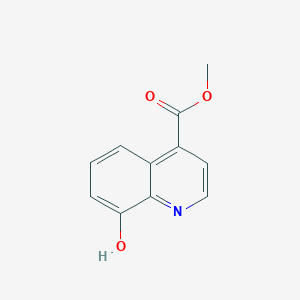
![5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2881632.png)
![6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine](/img/structure/B2881635.png)
![2-(ethylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2881636.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2881637.png)
![Ethyl 2-[benzotriazol-1-ylmethyl-(2-ethoxy-2-oxoethyl)amino]acetate](/img/structure/B2881638.png)
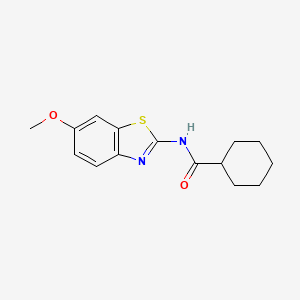

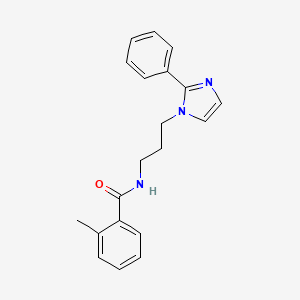
![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)